Superior Cytotoxicity Against HL-60 Leukemia Cells Compared to 26-Deoxyactein
In a head-to-head comparison across 12 human cancer cell lines, Actein demonstrated a lower IC50 value against HL-60 leukemia cells (12.29 μg/mL) compared to its close analog 26-deoxyactein (14.54 μg/mL) [1]. This indicates a higher potency of Actein in this specific hematological malignancy model.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 12.29 μg/mL |
| Comparator Or Baseline | 26-Deoxyactein: 14.54 μg/mL |
| Quantified Difference | Actein IC50 is 15.5% lower (more potent) |
| Conditions | HL-60 human promyelocytic leukemia cell line, MTT assay, 48h treatment |
Why This Matters
For researchers investigating leukemia models, Actein's lower IC50 translates to higher potency, potentially requiring lower doses and reducing off-target effects.
- [1] Wu, D., et al. (2016). The in vitro and in vivo antitumor activities of tetracyclic triterpenoids compounds actein and 26-deoxyactein isolated from rhizome of Cimicifuga foetida L. Molecules, 21(8), 1001. View Source
